molecular formula C15H14N2O3 B5748597 N-benzyl-N-methyl-2-nitrobenzamide

N-benzyl-N-methyl-2-nitrobenzamide

Cat. No.: B5748597
M. Wt: 270.28 g/mol
InChI Key: KVJATBVBTCAJDE-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-nitrobenzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-2-nitrobenzamide typically involves the condensation of benzylamine with methyl 2-nitrobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

C6H5CH2NH2+C6H4(NO2)COOCH3C6H5CH2N(CH3)C(O)C6H4(NO2)+CH3OH\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_4(\text{NO}_2)\text{COOCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)\text{C}(\text{O})\text{C}_6\text{H}_4(\text{NO}_2) + \text{CH}_3\text{OH} C6​H5​CH2​NH2​+C6​H4​(NO2​)COOCH3​→C6​H5​CH2​N(CH3​)C(O)C6​H4​(NO2​)+CH3​OH

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amine group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: N-benzyl-N-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • N-benzyl-2-nitrobenzamide
  • N-methyl-2-nitrobenzamide
  • N-benzyl-N-methylbenzamide

Comparison: N-benzyl-N-methyl-2-nitrobenzamide is unique due to the presence of both benzyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to N-benzyl-2-nitrobenzamide, the additional methyl group in this compound enhances its lipophilicity and potentially its biological activity. Similarly, the presence of the nitro group distinguishes it from N-benzyl-N-methylbenzamide, imparting different chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)17(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJATBVBTCAJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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